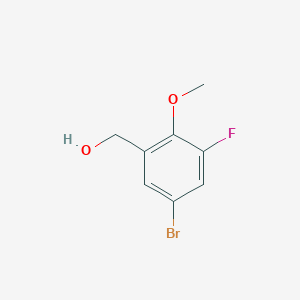
(5-Bromo-3-fluoro-2-methoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “(5-Bromo-3-fluoro-2-methoxyphenyl)methanol” is C8H8BrFO2 . The average mass is 235.050 Da and the monoisotopic mass is 233.969162 Da .Physical And Chemical Properties Analysis
“(5-Bromo-3-fluoro-2-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H8BrFO2. The average mass is 235.050 Da and the monoisotopic mass is 233.969162 Da .Applications De Recherche Scientifique
Pharmaceutical Research
Drug Synthesis and Development: This compound is a potential precursor in the synthesis of various pharmaceuticals. Its structural motifs are present in molecules that exhibit a range of biological activities, such as antiviral, anti-inflammatory, and anticancer properties . It could be used to develop new therapeutic agents, particularly those targeting specific receptors or enzymes within the body.
Material Science
Advanced Material Fabrication: The bromo and fluoro substituents on the aromatic ring make it a candidate for the synthesis of advanced materials. These could include polymers with specific fluorescence properties or materials that require a degree of resistance to thermal or chemical degradation .
Chemical Synthesis
Organic Synthesis Intermediates: In organic chemistry, this compound can serve as an intermediate for the synthesis of more complex molecules. Its halogenated aryl-methanol structure is valuable for subsequent transformations through reactions like Grignard reactions, Suzuki coupling, or as a protecting group for further synthetic steps .
Analytical Chemistry
Chromatographic Standards: Due to its unique structure, (5-Bromo-3-fluoro-2-methoxyphenyl)methanol can be used as a standard or reference compound in chromatographic analysis techniques, aiding in the identification and quantification of similar compounds in complex mixtures .
Environmental Science
Environmental Monitoring: Compounds like (5-Bromo-3-fluoro-2-methoxyphenyl)methanol can be used to study environmental processes, such as the degradation of pollutants. Its stability under various conditions makes it a good candidate for tracing and monitoring studies .
Biochemistry
Enzyme Inhibition Studies: The structural features of this compound suggest potential use in biochemistry for studying enzyme-substrate interactions. It could act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors for therapeutic use .
Agriculture
Pesticide Development: The bromo and fluoro groups in this compound could be useful in the development of new pesticides. These elements are often found in compounds with insecticidal or fungicidal properties, which can be explored to enhance crop protection strategies .
Food Industry
Food Safety Analysis: While not directly used in food, derivatives of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol could be involved in the synthesis of compounds used in food safety analysis, such as detecting contaminants or ensuring the quality of food packaging materials .
Orientations Futures
“(5-Bromo-3-fluoro-2-methoxyphenyl)methanol” is used as a building block in the synthesis of various pharmaceuticals and other organic compounds. A related compound, 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene, is an antidiabetic agent that can be used to prepare Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus . This suggests potential future directions in the development of new pharmaceuticals.
Propriétés
IUPAC Name |
(5-bromo-3-fluoro-2-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3,11H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMACJKTPMUUGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628957 |
Source


|
| Record name | (5-Bromo-3-fluoro-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
470668-69-0 |
Source


|
| Record name | (5-Bromo-3-fluoro-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



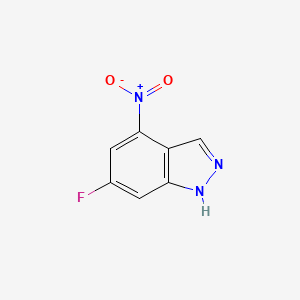

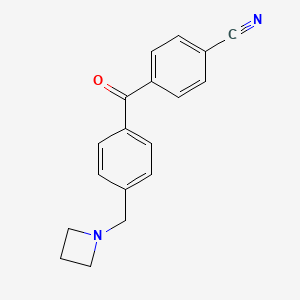

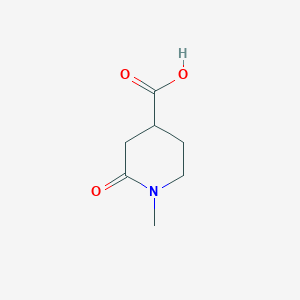

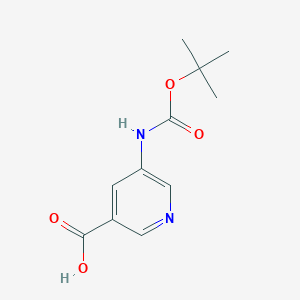
![[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride](/img/structure/B1291832.png)
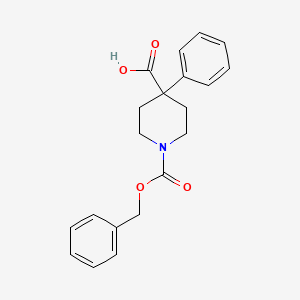

![Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1291836.png)
